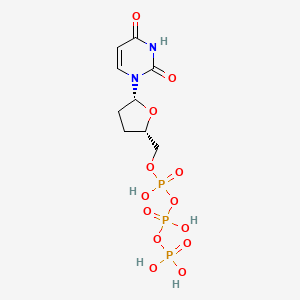

ddUTP

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

[[(2S,5R)-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N2O13P3/c12-7-3-4-11(9(13)10-7)8-2-1-6(22-8)5-21-26(17,18)24-27(19,20)23-25(14,15)16/h3-4,6,8H,1-2,5H2,(H,17,18)(H,19,20)(H,10,12,13)(H2,14,15,16)/t6-,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTXOHOIOFJSIFX-POYBYMJQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=CC(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](O[C@@H]1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=CC(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N2O13P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84445-38-5 | |

| Record name | 2',3'-Dideoxyuridine-5'-triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084445385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

The Role of Dideoxyuridine Triphosphate (ddUTP) in Chain Termination: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the pivotal role of dideoxynucleoside triphosphates (ddNTPs), with a specific focus on dideoxyuridine triphosphate (ddUTP) and its analogs, in the termination of DNA synthesis. The fundamental biochemical mechanism underpinning this process is the absence of a 3'-hydroxyl group on the dideoxyribose sugar, which irreversibly halts the extension of a nascent DNA strand by DNA polymerase. This principle is the cornerstone of the Sanger DNA sequencing method and is a critical mechanism of action for a major class of antiviral drugs, the nucleoside reverse transcriptase inhibitors (NRTIs). This document will detail the molecular mechanics of chain termination, provide quantitative data on the kinetics of ddNTP incorporation, present detailed experimental protocols for Sanger sequencing and reverse transcriptase inhibition assays, and illustrate the key pathways and logical relationships using diagrams.

The Biochemical Basis of Chain Termination

The elongation of a DNA strand is catalyzed by DNA polymerase, which forms a phosphodiester bond between the 3'-hydroxyl group of the growing DNA chain and the 5'-phosphate group of an incoming deoxynucleoside triphosphate (dNTP).[1][2] Dideoxynucleoside triphosphates (ddNTPs), including this compound, are structural analogs of dNTPs.[1] The critical difference is the absence of the hydroxyl group at the 3' position of the deoxyribose sugar.[2][3]

When a DNA polymerase incorporates a ddNTP into a growing DNA strand, the absence of the 3'-hydroxyl group makes it impossible to form a phosphodiester bond with the next incoming dNTP.[1][2] This results in the immediate and irreversible termination of DNA chain elongation.[2][3]

Application in Sanger DNA Sequencing

The chain termination principle is the foundation of the Sanger sequencing method, which was the first widely adopted technique for DNA sequencing.[3] In this method, a DNA template is replicated in vitro in the presence of a DNA polymerase, a primer, the four standard dNTPs, and a small amount of one of the four ddNTPs, each labeled with a different fluorescent dye.

The ddNTPs are incorporated randomly into the newly synthesized DNA strands, leading to a collection of DNA fragments of varying lengths, each ending with a specific fluorescently labeled ddNTP.[2] These fragments are then separated by size using capillary electrophoresis, and the sequence is determined by reading the fluorescent signal of the terminal ddNTP of each fragment.[4]

Quantitative Data for Sanger Sequencing

The ratio of ddNTPs to dNTPs is a critical parameter in Sanger sequencing, as it determines the distribution of fragment lengths.[4] A higher ddNTP:dNTP ratio results in shorter fragments, which is useful for sequencing regions close to the primer, while a lower ratio allows for the generation of longer fragments to read sequences further from the primer.[4] For effective sequencing, the concentration of ddNTPs is typically kept lower than that of dNTPs, with a common ratio being 1:10 or greater (e.g., 0.1 mM ddNTP to 1 mM dNTP).[3]

| Parameter | Typical Value/Range | Reference |

| ddNTP Concentration | 0.1 to 0.2 mM | [3] |

| dNTP:ddNTP Ratio | ≥ 10:1 | [3] |

| Pfu-Pol (wild-type) optimal ddNTP:dNTP ratio | 30:1 | [5] |

| Pfu-Pol (A486Y mutant) optimal ddNTP:dNTP ratio | 1:5 | [5] |

Experimental Protocol: Cycle Sequencing with BigDye™ Terminator v3.1

This protocol is a representative example of a cycle sequencing reaction using a commercially available kit.

1. Reaction Setup:

For a single 10 µL reaction, the following components are mixed:

| Component | Volume | Final Concentration |

| BigDye™ Terminator v3.1 Ready Reaction Mix | 2 µL | - |

| 5x Sequencing Buffer | 1 µL | 1x |

| Primer (3.2 µM) | 1 µL | 0.32 µM |

| Template DNA | Variable | See below |

| Deionized Water | To 10 µL | - |

-

Template DNA quantity:

-

PCR product (<200 bp): 1-3 ng

-

PCR product (200-500 bp): 3-10 ng

-

PCR product (500-1000 bp): 5-20 ng

-

Plasmid DNA: 150-300 ng

-

2. Thermal Cycling:

The reaction is performed in a thermal cycler with the following program:

| Step | Temperature | Time | Number of Cycles |

| Initial Denaturation | 96°C | 1 min | 1 |

| Denaturation | 96°C | 10 sec | 25 |

| Annealing | 50°C | 5 sec | |

| Extension | 60°C | 4 min | |

| Final Hold | 4°C | Hold | 1 |

3. Post-Reaction Cleanup:

Unincorporated dye terminators are removed using a purification method such as ethanol/EDTA precipitation or spin columns.

The Specific Role of this compound

While thymidine (T) is the standard pyrimidine in DNA, uracil (U) is found in RNA. Deoxyuridine triphosphate (dUTP) can be incorporated into DNA in place of dTTP by some DNA polymerases.[6] In the context of chain termination, this compound functions analogously to ddTTP, terminating the DNA strand upon incorporation opposite an adenine base.

The use of this compound is less common than ddTTP in standard DNA sequencing. However, it finds application in specialized techniques:

-

DNA Labeling: this compound can be modified with a label, such as digoxigenin (DIG) or a fluorescent dye, for 3'-end labeling of DNA fragments.[7] This is useful in various assays, including electrophoretic mobility shift assays (EMSAs).

-

PCR Carryover Prevention: In some PCR-based methods, dUTP is used instead of dTTP to generate PCR products containing uracil. These products can then be specifically degraded by uracil-DNA glycosylase (UDG) to prevent carryover contamination in subsequent reactions.[6] While this primarily involves dUTP, this compound could be used in related specialized applications.

Application in Antiviral Drug Development

The principle of chain termination has been successfully exploited in the development of antiviral drugs, particularly for retroviruses like HIV and hepatitis B virus (HBV). Nucleoside reverse transcriptase inhibitors (NRTIs) are analogs of natural nucleosides that, once inside a host cell, are phosphorylated to their active triphosphate form.[8]

These active triphosphate analogs then compete with the natural dNTPs for incorporation into the viral DNA by the viral reverse transcriptase.[8] Upon incorporation, they act as chain terminators, halting viral DNA synthesis and replication.[8]

Mechanism of Action of Key NRTIs

-

Zidovudine (AZT): An analog of thymidine, Zidovudine is phosphorylated in the host cell to zidovudine-5'-triphosphate (ZDV-TP).[9] ZDV-TP competes with thymidine triphosphate (dTTP) and, upon incorporation by HIV reverse transcriptase, terminates the growing DNA chain.[9] The phosphorylation of Zidovudine is a three-step process catalyzed by cellular kinases: thymidine kinase, thymidylate kinase, and nucleoside diphosphate kinase.[10]

-

Telbivudine: A synthetic thymidine nucleoside analog used to treat chronic hepatitis B.[10][11] It is phosphorylated by cellular kinases to its active triphosphate form, which then competes with dTTP for incorporation by the HBV DNA polymerase, leading to chain termination.[10][11] Telbivudine preferentially inhibits the synthesis of the second strand of HBV DNA.[12]

-

Emtricitabine: A cytidine analog that is phosphorylated to emtricitabine 5'-triphosphate. This active form competes with deoxycytidine 5'-triphosphate for incorporation by HIV-1 reverse transcriptase, causing chain termination.

Quantitative Data on NRTI Efficacy

The efficacy of NRTIs is often quantified by their 50% effective concentration (EC50) in cell-based assays or their 50% inhibitory concentration (IC50) in enzymatic assays.

| Drug | Active Form | Target Virus | EC50 / IC50 | Reference |

| Telbivudine | Telbivudine-5'-triphosphate | HBV | ~0.2 µM (EC50) | [9] |

| Zidovudine (AZT) | Zidovudine-5'-triphosphate | HIV-1 | 39.31 nM (IC50) | [13] |

| 4′-Ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) | EFdA-5'-triphosphate | HIV-1 | 0.05 nM (EC50) | [14] |

Experimental Protocol: HIV-1 Reverse Transcriptase Inhibition Assay

This protocol outlines a non-radioactive method for assessing the inhibitory activity of compounds against HIV-1 reverse transcriptase.

1. Reagents and Materials:

-

Recombinant HIV-1 Reverse Transcriptase (RT)

-

Poly(A) template and oligo(dT) primer

-

Biotin-11-dUTP

-

Streptavidin-coated microplates

-

Peroxidase-labeled anti-digoxigenin antibody

-

Peroxidase substrate (e.g., TMB)

-

Test compounds (NRTIs)

-

Reaction buffer (e.g., Tris-HCl, KCl, MgCl2)

2. Assay Procedure:

-

Coat Microplate: Coat a streptavidin-coated microplate with a biotinylated oligo(dT) primer hybridized to a poly(A) template.

-

Prepare Inhibitor Dilutions: Prepare serial dilutions of the test compounds.

-

Reaction Mixture: Prepare a reaction mixture containing reaction buffer, dATP, dGTP, dCTP, dTTP, and DIG-11-dUTP.

-

Enzyme and Inhibitor Incubation: Add the diluted test compounds and a fixed amount of HIV-1 RT to the wells of the microplate.

-

Initiate Reaction: Start the reverse transcription reaction by adding the reaction mixture to the wells. Incubate at 37°C for a specified time (e.g., 1 hour).

-

Wash: Wash the plate to remove unincorporated nucleotides.

-

Detection: Add an anti-digoxigenin antibody conjugated to peroxidase. After incubation and washing, add a peroxidase substrate.

-

Readout: Measure the absorbance at the appropriate wavelength.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Conclusion

The principle of chain termination by dideoxynucleoside triphosphates is a cornerstone of modern molecular biology and medicine. The absence of a 3'-hydroxyl group in these nucleotide analogs provides a simple yet powerful mechanism to halt DNA synthesis, a property that has been ingeniously applied in Sanger DNA sequencing and the development of life-saving antiviral therapies. The continued study of the kinetics and incorporation efficiencies of ddNTPs and their analogs by various polymerases will undoubtedly lead to further refinements in sequencing technologies and the design of novel therapeutic agents. This guide has provided a comprehensive overview of the core principles, quantitative data, and experimental methodologies related to the role of this compound and its analogs in chain termination, serving as a valuable resource for researchers and professionals in the field.

References

- 1. neb.com [neb.com]

- 2. byjus.com [byjus.com]

- 3. geneticeducation.co.in [geneticeducation.co.in]

- 4. csus.edu [csus.edu]

- 5. Improving dideoxynucleotide-triphosphate utilisation by the hyper-thermophilic DNA polymerase from the archaeon Pyrococcus furiosus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dUTP: Definition, Applications, & Industry Uses [excedr.com]

- 7. dUTP | structure, function & biological significance [baseclick.eu]

- 8. researchgate.net [researchgate.net]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Telbivudine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Telbivudine: A new treatment for chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Combining New Non-Nucleoside Reverse Transcriptase Inhibitors (RTIs) with AZT Results in Strong Synergism against Multi-RTI-Resistant HIV-1 Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by 4′-Ethynyl-2-fluoro-2′-deoxyadenosine Triphosphate, a Translocation-defective Reverse Transcriptase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Mechanism of 2',3'-Dideoxyuridine 5'-Triphosphate (ddUTP) in DNA Synthesis

Audience: Researchers, scientists, and drug development professionals.

Abstract

2',3'-Dideoxyuridine 5'-Triphosphate (ddUTP) is a synthetic nucleoside triphosphate analog that acts as a potent chain terminator in DNA synthesis. Lacking the critical 3'-hydroxyl group necessary for phosphodiester bond formation, its incorporation into a growing DNA strand by a DNA polymerase irreversibly halts elongation. This mechanism is the cornerstone of the Sanger DNA sequencing method and has been foundational in the development of antiviral therapeutics. This technical guide provides a detailed examination of the molecular mechanism of this compound, presents quantitative data on polymerase interactions, outlines key experimental protocols for its study, and discusses its application in drug development.

The Chemistry of DNA Elongation and the Role of this compound

DNA synthesis, catalyzed by DNA polymerase, is a fundamental biological process. The polymerase facilitates the addition of deoxynucleoside triphosphates (dNTPs) that are complementary to the template DNA strand.[1] The core of this polymerization chemistry is a nucleophilic attack by the free 3'-hydroxyl (-OH) group on the terminal nucleotide of the growing primer strand on the alpha-phosphate of an incoming dNTP.[1][2][3] This reaction forms a phosphodiester bond and releases a pyrophosphate molecule.[1]

Dideoxynucleotides, including this compound, are structurally modified to lack this 3'-OH group; instead, they have a hydrogen atom at the 3' position.[3][4] When a DNA polymerase incorporates a this compound into the nascent DNA strand, no 3'-OH is available for the next incoming dNTP.[3][5] This absence prevents the subsequent nucleophilic attack and phosphodiester bond formation, leading to the irreversible cessation of DNA chain elongation.[2][4][6] This process gives ddNTPs their name as "chain-terminating nucleotides".[2]

Caption: Comparison of normal DNA synthesis and this compound-mediated chain termination.

Quantitative Data on Polymerase-ddUTP Interaction

The efficiency with which a DNA polymerase incorporates a this compound in place of a natural dNTP is a critical parameter. This interaction can be characterized by steady-state and pre-steady-state kinetic analyses.[7][8] Different polymerases exhibit varying degrees of discrimination between dNTPs and ddNTPs, a property essential for applications like Sanger sequencing.[9]

| Kinetic Parameter | Description | Significance for this compound |

| Km (µM) | The Michaelis constant, representing the substrate concentration at which the reaction rate is half of Vmax. A lower Km indicates higher affinity. | Km values for ddNTPs are typically higher than for their corresponding dNTPs, reflecting lower binding affinity. Replicative polymerases like DNA polymerase δ have Km values for dNTPs in the low micromolar range (e.g., 0.067 to 6.6 µM).[10] |

| kcat or kpol (s-1) | The turnover number or polymerization rate, representing the maximum number of nucleotides incorporated per second per enzyme molecule. | The rate of this compound incorporation is generally much lower than that of the natural dNTP, indicating less efficient catalysis. |

| kcat/Km (µM-1s-1) | The catalytic efficiency or specificity constant. It reflects the overall ability of the enzyme to utilize a specific substrate. | This value provides a direct measure of the polymerase's preference for a natural dNTP over a ddNTP. The ratio of (kcat/Km)dNTP to (kcat/Km)ddNTP is the discrimination factor. |

| IC50 | The concentration of an inhibitor (this compound) required to reduce the activity of the DNA polymerase by 50%. | A practical measure of the inhibitory potency of this compound under specific assay conditions. It is dependent on the concentration of the competing natural dNTP. |

Experimental Protocols

DNA Polymerase Steady-State Kinetics Assay

This method is used to determine the kinetic parameters (Km and Vmax) for the incorporation of this compound by a DNA polymerase.[8][11]

Methodology:

-

Primer Labeling: The 5' end of a synthetic primer oligonucleotide is radiolabeled with [γ-32P]ATP using T4 polynucleotide kinase.

-

Primer/Template Annealing: The labeled primer is annealed to a complementary synthetic template oligonucleotide to create a primer-template junction.

-

Reaction Setup: A series of reaction mixtures are prepared in a buffer optimal for the specific DNA polymerase. Each reaction contains the polymerase, the primer/template DNA, and a specific concentration of the nucleotide to be assayed (e.g., this compound or dTTP).

-

Reaction Initiation and Termination: The reactions are initiated by the addition of the nucleotide substrate and incubated at the polymerase's optimal temperature. Reactions are quenched at various time points by adding a stop solution containing EDTA and formamide.

-

Gel Electrophoresis: The reaction products are separated by size using denaturing polyacrylamide gel electrophoresis. The gel separates the unextended primer from the primer that has been extended by one or more nucleotides.

-

Quantification and Analysis: The gel is exposed to a phosphor screen, and the bands are quantified. The initial velocity of the reaction is calculated for each substrate concentration. These data are then fitted to the Michaelis-Menten equation to determine Km and kcat.

Caption: Experimental workflow for determining DNA polymerase steady-state kinetics.

Sanger (Dideoxy) Chain Termination Sequencing

This classic sequencing method, developed by Frederick Sanger in 1977, directly utilizes the chain-terminating property of ddNTPs.[2][5]

Methodology:

-

Reaction Setup: Four parallel polymerase reactions are set up. Each contains the single-stranded DNA template, a DNA primer, DNA polymerase, and all four standard dNTPs (dATP, dGTP, dCTP, dTTP).[5][6]

-

Addition of ddNTPs: To each of the four reactions, a small, limiting amount of a single type of ddNTP is added (one reaction gets ddATP, one gets ddGTP, one ddCTP, and one ddTTP/ddUTP).[5][6]

-

Chain Elongation and Termination: As the DNA polymerase synthesizes the complementary strand, it randomly incorporates either a dNTP (allowing the chain to grow) or a ddNTP (terminating the chain).[3] This results in a collection of DNA fragments of varying lengths in each tube, all ending with the specific ddNTP of that reaction.[6]

-

Gel Electrophoresis and Detection: The fragments from all four reactions are loaded into separate lanes of a high-resolution polyacrylamide gel and separated by size. The smallest fragments migrate the farthest.[6]

-

Sequence Reading: The DNA sequence is read from the bottom of the gel upwards. The lane in which a band appears indicates the ddNTP that terminated the fragment, thus revealing the identity of the base at that position in the sequence.[5][6] In modern automated methods, each of the four ddNTPs is labeled with a different fluorescent dye, allowing all four reactions to be run in a single lane or capillary, with a laser detecting the color of each fragment as it passes a detector.[4][5]

Caption: Workflow for the classic Sanger chain termination DNA sequencing method.

Applications in Drug Development

The mechanism of chain termination is not only a tool for research but also a powerful strategy for therapeutic intervention, particularly in antiviral drug development. Many nucleoside analog reverse transcriptase inhibitors (NRTIs) used to treat viral infections, such as HIV, operate on this principle.

These drugs are administered as nucleoside analogs, which are taken up by cells and phosphorylated by host cell kinases to their active triphosphate form.[12] This active form then acts as a competitive inhibitor and substrate for the viral reverse transcriptase. The viral polymerase, which is often less discriminating than human DNA polymerases, incorporates the analog into the growing viral DNA chain. Like ddNTPs, these analogs lack a 3'-OH group, causing chain termination and halting viral replication.[12] The study of this compound and other ddNTPs provided the crucial proof-of-concept for this entire class of drugs.

Caption: Logical pathway for the development of chain-terminating antiviral drugs.

References

- 1. youtube.com [youtube.com]

- 2. Dideoxynucleotide - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. biostate.ai [biostate.ai]

- 5. bio.libretexts.org [bio.libretexts.org]

- 6. How does dideoxy nucleotide (ddNTP) work in Sanger DNA sequencing? | AAT Bioquest [aatbio.com]

- 7. Kinetic analysis of nucleotide incorporation by mammalian DNA polymerase delta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determining Steady-State Kinetics of DNA Polymerase Nucleotide Incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and application of charge-modified dye-labeled dideoxynucleoside-5′-triphosphates to ‘direct-load’ DNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanistic cross-talk between DNA/RNA polymerase enzyme kinetics and nucleotide substrate availability in cells: Implications for polymerase inhibitor discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Determining Steady-State Kinetics of DNA Polymerase Nucleotide Incorporation | Springer Nature Experiments [experiments.springernature.com]

- 12. youtube.com [youtube.com]

Dideoxyuridine Triphosphate (ddUTP): A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Dideoxyuridine triphosphate (ddUTP) is a synthetic analog of the endogenous deoxynucleoside triphosphate, deoxyuridine triphosphate (dUTP). The defining structural feature of this compound is the absence of hydroxyl groups at both the 2' and 3' positions of the deoxyribose sugar moiety. This modification, particularly the lack of a 3'-hydroxyl group, renders this compound a potent and specific inhibitor of DNA synthesis. Once incorporated into a growing DNA strand by a DNA polymerase, the absence of the 3'-OH prevents the formation of a subsequent phosphodiester bond, leading to the termination of chain elongation. This mechanism of action underpins its critical applications in molecular biology, most notably as a key reagent in Sanger DNA sequencing, and provides a mechanistic basis for the development of antiviral therapeutics. This guide provides a detailed examination of the structure, function, and applications of this compound, including quantitative data on its enzymatic interactions and detailed experimental protocols.

Structure and Chemical Properties of this compound

Dideoxyuridine triphosphate is a nucleoside triphosphate analog composed of a uracil base, a 2',3'-dideoxyribose sugar, and a triphosphate group.

Chemical Formula: C9H15N2O13P3

Molecular Weight: 452.10 g/mol (free acid)

The key structural feature of this compound is the substitution of the hydroxyl groups on the 2' and 3' carbons of the ribose sugar with hydrogen atoms. The absence of the 3'-hydroxyl group is of paramount functional significance.

Caption: Major components of the this compound molecule.

Mechanism of Action: Chain Termination

The biological function of this compound is intrinsically linked to its structure. During DNA replication, DNA polymerases catalyze the formation of a phosphodiester bond between the 3'-hydroxyl group of the elongating DNA strand and the 5'-phosphate of an incoming deoxynucleoside triphosphate (dNTP). When a this compound molecule is incorporated into the nascent DNA strand, the absence of a 3'-hydroxyl group on its sugar moiety makes it impossible for the DNA polymerase to add the next nucleotide. This results in the irreversible termination of DNA chain elongation.

Caption: Logical workflow of this compound-mediated chain termination.

Quantitative Analysis of this compound-Enzyme Interactions

The efficacy of this compound as a chain terminator is dependent on its ability to be recognized and incorporated by DNA polymerases. The following table summarizes the inhibition constants (Ki) of various dideoxynucleoside triphosphates (ddNTPs) for DNA polymerase alpha. Lower Ki values indicate stronger inhibition.

| Dideoxynucleoside Triphosphate | Template-Primer | Competing dNTP | Ki (µM) |

| ddATP | poly(dT)·oligo(dA) | dATP | 0.8 |

| ddCTP | poly(dG)·oligo(dC) | dCTP | 2.5 |

| ddGTP | poly(dC)·oligo(dG) | dGTP | 1.0 |

| ddTTP | poly(dA)·oligo(dT) | dTTP | 2.0 |

| Data derived from studies on the inhibition of mouse myeloma DNA polymerase alpha in the presence of Mn2+. |

Experimental Protocols

Sanger Dideoxy Chain Termination Sequencing

This protocol outlines the classical method for DNA sequencing using ddNTPs.

Objective: To determine the nucleotide sequence of a DNA template.

Materials:

-

Single-stranded DNA template

-

Sequencing primer (radiolabeled or fluorescently labeled)

-

DNA polymerase (e.g., Klenow fragment of E. coli DNA polymerase I)

-

10X Sequencing Buffer (e.g., 500 mM Tris-HCl pH 7.5, 100 mM MgCl2, 50 mM DTT)

-

Deoxynucleoside triphosphate (dNTP) mix (dATP, dCTP, dGTP, dTTP) at a concentration of 1 mM each.

-

Dideoxynucleoside triphosphate (ddNTP) termination mixes (ddATP, ddCTP, ddGTP, ddTTP). Each termination mix contains all four dNTPs and one of the four ddNTPs. A typical ratio of dNTP to ddNTP is 100:1.

-

Stop solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)

-

Denaturing polyacrylamide gel (e.g., 6% acrylamide, 8 M urea)

-

Electrophoresis apparatus and power supply

-

Autoradiography film and cassette (for radiolabeled primers) or fluorescence scanner (for fluorescently labeled primers)

Methodology:

-

Reaction Setup: Label four reaction tubes as 'A', 'C', 'G', and 'T'.

-

To each tube, add the following components in order:

-

Single-stranded DNA template (approx. 1 µg)

-

Sequencing primer (approx. 1 pmol)

-

10X Sequencing Buffer (2 µL)

-

Nuclease-free water to a final volume of 18 µL.

-

-

Anneal the primer to the template by heating the tubes to 65°C for 5 minutes and then allowing them to cool slowly to room temperature.

-

Add 1 µL of the appropriate ddNTP termination mix to each corresponding labeled tube.

-

Initiate the sequencing reaction by adding 1 µL of DNA polymerase (e.g., 5 units of Klenow fragment) to each tube. Mix gently and incubate at 37°C for 15-30 minutes.

-

Reaction Termination: Stop the reactions by adding 4 µL of stop solution to each tube.

-

Denaturation: Heat the samples at 95°C for 5 minutes to denature the DNA fragments.

-

Gel Electrophoresis: Load the samples from each of the four tubes into separate lanes of a denaturing polyacrylamide gel.

-

Run the gel at a constant power until the tracking dyes have migrated to the desired position.

-

Visualization and Analysis:

-

For radiolabeled primers, expose the gel to autoradiography film.

-

For fluorescently labeled primers, scan the gel using an appropriate fluorescence scanner.

-

-

The DNA sequence is read from the bottom of the gel upwards, with each band representing a terminated fragment, and its lane indicating the terminal ddNTP.

Caption: Experimental workflow for Sanger DNA sequencing.

HIV-1 Reverse Transcriptase Inhibition Assay

This protocol provides a framework for assessing the inhibitory activity of this compound against HIV-1 reverse transcriptase.

Objective: To determine the IC50 value of this compound for HIV-1 reverse transcriptase.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase (RT)

-

Poly(rA)·oligo(dT) template-primer

-

[3H]-dTTP (deoxythymidine triphosphate, tritium-labeled)

-

Unlabeled dTTP

-

This compound stock solution of known concentration

-

10X RT reaction buffer (e.g., 500 mM Tris-HCl pH 8.3, 500 mM KCl, 50 mM MgCl2, 100 mM DTT)

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Glass fiber filters

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

Methodology:

-

Reaction Setup: Prepare a series of reaction tubes with serial dilutions of this compound. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

The final reaction mixture (e.g., 50 µL) should contain:

-

1X RT reaction buffer

-

Poly(rA)·oligo(dT) template-primer (e.g., 0.2 A260 units/mL)

-

[3H]-dTTP (e.g., 10 µCi/mL)

-

Unlabeled dTTP (e.g., 5 µM)

-

Varying concentrations of this compound

-

Recombinant HIV-1 RT (pre-diluted to an appropriate concentration)

-

-

Reaction Initiation and Incubation: Initiate the reaction by adding the enzyme. Incubate the tubes at 37°C for 1 hour.

-

Reaction Termination: Stop the reaction by adding 1 mL of cold 10% TCA.

-

Precipitation: Incubate the tubes on ice for 30 minutes to precipitate the synthesized DNA.

-

Filtration: Collect the precipitate by filtering the contents of each tube through a glass fiber filter. Wash the filters three times with 5% TCA and then with ethanol.

-

Scintillation Counting: Place the dried filters in scintillation vials, add scintillation fluid, and measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration relative to the positive control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the reverse transcriptase activity, from the resulting dose-response curve.

-

Applications

The primary applications of this compound and other dideoxynucleoside triphosphates are in:

-

Sanger DNA Sequencing: As described in the protocol above, ddNTPs are essential for the chain termination method of DNA sequencing.

-

Antiviral Drug Development: The principle of chain termination by dideoxynucleosides is the foundation for a major class of antiviral drugs, particularly those targeting reverse transcriptases in retroviruses like HIV. While this compound itself is not a frontline drug, its mechanism of action is analogous to that of clinically used nucleoside reverse transcriptase inhibitors (NRTIs).

Conclusion

Dideoxyuridine triphosphate is a molecule of significant importance in molecular biology and drug discovery. Its simple yet elegant mechanism of DNA chain termination has been instrumental in the development of foundational technologies like Sanger sequencing and has provided a powerful paradigm for the design of antiviral therapeutics. A thorough understanding of its structure, function, and enzymatic interactions is crucial for researchers and professionals working in these fields.

An In-depth Technical Guide to the Fundamental Differences Between ddUTP and dUTP for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of molecular biology and drug development, a nuanced understanding of nucleotide analogs is paramount. Among these, 2',3'-dideoxyuridine triphosphate (ddUTP) and 2'-deoxyuridine triphosphate (dUTP) are two critical molecules with structurally subtle yet functionally profound differences. This technical guide provides a comprehensive examination of the core distinctions between this compound and dUTP, detailing their molecular structures, mechanisms of action, and applications. The content herein is intended to equip researchers, scientists, and drug development professionals with the in-depth knowledge required for the effective application of these nucleotide analogs in experimental design and therapeutic strategy.

Molecular Structure: The Critical Absence of a Hydroxyl Group

The fundamental difference between this compound and dUTP lies in the structure of the deoxyribose sugar moiety.

-

dUTP (2'-deoxyuridine triphosphate): Possesses a hydroxyl (-OH) group at the 3' position of the deoxyribose sugar. This 3'-OH group is essential for the formation of a phosphodiester bond with the 5'-phosphate group of the incoming nucleotide during DNA synthesis, allowing for chain elongation.[1][2]

-

This compound (2',3'-dideoxyuridine triphosphate): Lacks the hydroxyl group at the 3' position, having a hydrogen atom instead.[3] This absence of the 3'-OH group makes the formation of a phosphodiester bond impossible, leading to the termination of DNA chain elongation.[3][4]

This singular molecular difference dictates their divergent roles in molecular biology applications.

Mechanism of Action in DNA Synthesis

The structural disparity between this compound and dUTP leads to opposing outcomes during DNA polymerization.

dUTP: A Substrate for DNA Polymerase and a Tool for Contamination Control

dUTP can be recognized and incorporated into a growing DNA strand by DNA polymerases, pairing with adenine in the template strand in place of deoxythymidine triphosphate (dTTP).[1] While this incorporation can occur in vivo, cells have mechanisms, such as the enzyme dUTPase, to keep dUTP levels low and prevent uracil from being permanently incorporated into the genome.[5]

In the laboratory, the incorporation of dUTP is harnessed for a powerful application: the prevention of PCR carry-over contamination.[1][6] By substituting dTTP with dUTP in PCR reactions, all amplicons will contain uracil.[6] Subsequent PCR setups can then be treated with Uracil-N-Glycosylase (UNG) prior to amplification. UNG specifically recognizes and excises uracil from DNA, leading to the degradation of any contaminating amplicons from previous reactions.[7][8]

This compound: A Chain Terminator for DNA Sequencing

This compound, due to the absence of the 3'-OH group, acts as a potent chain terminator.[3][4] When a DNA polymerase incorporates a this compound molecule into a growing DNA strand, the lack of a 3'-OH prevents the addition of the next nucleotide, thereby halting synthesis.[3][4]

This property is the cornerstone of the Sanger sequencing method.[9] By including a low concentration of ddUTPs alongside the four standard dNTPs in a sequencing reaction, a nested set of DNA fragments is generated, each terminating at a specific position where a this compound was incorporated. These fragments are then separated by size to determine the DNA sequence.[10][11][12]

Quantitative Data: A Comparative Overview

Direct quantitative comparisons of the kinetic parameters for this compound and dUTP incorporation by the same DNA polymerase are not extensively available in the literature. However, we can summarize their general properties and present available data for related comparisons.

| Feature | dUTP (deoxyuridine triphosphate) | This compound (dideoxyuridine triphosphate) |

| 3'-OH Group | Present | Absent |

| Role in DNA Synthesis | Chain Elongation (Substrate) | Chain Termination |

| Primary Application | PCR Carry-over Contamination Prevention | Sanger DNA Sequencing |

| Interaction with UNG | Substrate for UNG when incorporated in DNA | Not a substrate for UNG |

Incorporation Efficiency of dUTP vs. dTTP by Porcine Liver DNA Polymerase Gamma

| Substrate | Km (µM) | Relative Vmax |

| dTTP | 0.4 | Slightly higher |

| dUTP | 1.1 | Similar |

| Source: Purification and characterization of porcine liver DNA polymerase gamma: utilization of dUTP and dTTP during in vitro DNA synthesis. |

This data indicates that while porcine liver DNA polymerase gamma can incorporate both dTTP and dUTP, it has a higher affinity (lower Km) for the natural substrate, dTTP.

General Kinetic Parameters for ddNTPs

Kinetic analyses have shown that DNA polymerases, such as Taq polymerase, exhibit different incorporation efficiencies for different ddNTPs. For instance, Taq polymerase has been shown to have a preference for incorporating ddGTP over other ddNTPs.[3] The efficiency of ddNTP incorporation is a critical factor in optimizing Sanger sequencing reactions.

Experimental Protocols

Protocol for PCR Carry-over Prevention using dUTP and UNG

This protocol outlines the general steps for incorporating dUTP and using UNG to prevent carry-over contamination in PCR and qPCR.

1. Reaction Setup:

- Prepare the PCR master mix using a dNTP mix that completely replaces dTTP with dUTP. Alternatively, a mix of dUTP and dTTP can be used.

- Add 1 unit of thermolabile Uracil-N-Glycosylase (UNG) per 50 µL of reaction volume to the master mix.[13][14]

- Add template DNA and primers to the individual reaction tubes or wells.

2. Thermal Cycling Program:

- UNG Incubation: Include an initial incubation step at 50°C for 2 minutes.[8][13] During this step, UNG will degrade any uracil-containing DNA contaminants.

- UNG Inactivation/Initial Denaturation: Proceed to a 10-minute incubation at 95°C. This step inactivates the UNG and denatures the template DNA.

- PCR Amplification: Follow with the standard PCR cycling conditions (denaturation, annealing, extension) for the desired number of cycles.

- Final Extension and Hold: Conclude with a final extension step and a hold at 4°C.

Protocol for Sanger Sequencing using this compound

This protocol provides a general outline for performing Sanger sequencing.

1. Cycle Sequencing Reaction Setup:

- In a PCR tube, combine the following components:

- DNA template (e.g., purified PCR product or plasmid DNA)

- Sequencing primer (one primer, either forward or reverse)

- Sequencing reaction mix containing:

- DNA polymerase (e.g., a modified Taq polymerase)

- All four standard dNTPs (dATP, dCTP, dGTP, dTTP)

- A small amount of one of the four fluorescently labeled ddNTPs (ddATP, ddCTP, ddGTP, or ddTTP). In modern automated sequencing, all four labeled ddNTPs are included in a single reaction.

2. Thermal Cycling:

- Perform cycle sequencing in a thermal cycler, typically for 25-35 cycles, consisting of:

- Denaturation (e.g., 96°C for 10 seconds)

- Annealing (e.g., 50°C for 5 seconds)

- Extension (e.g., 60°C for 4 minutes)

3. Post-Reaction Cleanup:

- Remove unincorporated ddNTPs and salts from the sequencing products. This can be achieved through methods such as ethanol precipitation or spin-column purification.

4. Capillary Electrophoresis:

- Resuspend the purified sequencing fragments in a formamide-based loading buffer.

- Denature the fragments by heating.

- Separate the fragments by size using capillary electrophoresis on an automated DNA sequencer.

5. Data Analysis:

- A laser in the sequencer excites the fluorescent dyes attached to the ddNTPs at the end of each fragment.

- The detector records the color of the fluorescence for each fragment as it passes.

- The sequencing software translates the sequence of colors into a DNA sequence, generating a chromatogram.

Mandatory Visualizations

Signaling Pathway: dUTP Metabolism

Caption: The metabolic pathway of dUTP, highlighting its conversion and potential for incorporation into DNA.

Experimental Workflow: PCR with UNG for Carry-over Prevention

Caption: Workflow for preventing PCR carry-over contamination using dUTP and UNG.

Experimental Workflow: Sanger Sequencing

Caption: The workflow of automated Sanger DNA sequencing using fluorescently labeled ddNTPs.

Conclusion

The fundamental difference between this compound and dUTP—the presence or absence of a 3'-hydroxyl group—gives rise to their distinct and crucial roles in molecular biology. While dUTP serves as a substrate for DNA polymerases and is a key component in strategies to prevent PCR contamination, this compound acts as a definitive chain terminator, enabling the precise determination of DNA sequences. A thorough understanding of their respective structures, mechanisms, and the experimental protocols in which they are employed is essential for researchers and professionals in the life sciences and drug development. This guide provides a solid foundation for the informed application of these vital nucleotide analogs, paving the way for more robust and reliable experimental outcomes.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. glpbio.com [glpbio.com]

- 3. Frontiers | DNA polymerases drive DNA sequencing-by-synthesis technologies: both past and present [frontiersin.org]

- 4. Kinetic analysis of nucleotide incorporation by mammalian DNA polymerase delta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dUTP diphosphatase - Wikipedia [en.wikipedia.org]

- 6. Folate - Wikipedia [en.wikipedia.org]

- 7. Determining Steady-State Kinetics of DNA Polymerase Nucleotide Incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. qiagen.com [qiagen.com]

- 9. qiagen.com [qiagen.com]

- 10. youtube.com [youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Thermolabile UNG (Uracil N-Glycosylase) - 1 u/μl, Supplements - Jena Bioscience [jenabioscience.com]

- 14. assets.fishersci.com [assets.fishersci.com]

An In-depth Technical Guide to the Chemical Properties of 2',3'-Dideoxyuridine 5'-Triphosphate (ddUTP) for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',3'-Dideoxyuridine 5'-triphosphate (ddUTP) is a synthetic analog of the natural deoxynucleoside triphosphate, 2'-deoxyuridine 5'-triphosphate (dUTP). The critical structural modification in this compound is the absence of hydroxyl groups at both the 2' and 3' positions of the deoxyribose sugar moiety. This seemingly subtle alteration confers upon this compound a profound and highly valuable chemical property: the ability to act as a chain terminator in enzymatic DNA synthesis. This characteristic has made this compound and its dideoxynucleotide counterparts indispensable tools in molecular biology, particularly in DNA sequencing and the study of DNA polymerases. This technical guide provides a comprehensive overview of the chemical properties of this compound relevant to its application in research, including quantitative data, detailed experimental protocols, and visualizations of its role in key experimental workflows.

Core Chemical Properties of this compound

The defining feature of this compound is its 2',3'-dideoxyribose sugar. The lack of a 3'-hydroxyl group is the cornerstone of its function as a chain terminator. During DNA synthesis, DNA polymerases catalyze the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing DNA strand and the 5'-phosphate group of an incoming deoxynucleoside triphosphate (dNTP). When a ddNTP, such as this compound, is incorporated, the absence of the 3'-hydroxyl group prevents the formation of the next phosphodiester bond, thereby halting further elongation of the DNA chain.

Quantitative Data

A summary of the key quantitative chemical properties of this compound and its common derivatives is presented in the table below. This data is essential for accurate experimental design, including concentration calculations and the interpretation of results.

| Property | Unmodified this compound | Amino-11-ddUTP | 5-Propargylamino-ddUTP-5-FAM |

| Molecular Formula | C₉H₁₅N₂O₁₃P₃ (free acid) | C₁₈H₂₆N₄O₁₄P₃ | C₃₃H₂₈N₃O₁₉P₃ (free acid) |

| Molecular Weight | 452.10 g/mol (free acid) | 615.3 g/mol | 863.51 g/mol (free acid) |

| Purity (by HPLC) | ≥90% | Typically >95% | ≥95% |

| Form | Typically supplied as a solution in water or buffer | Typically supplied as a solution in water or buffer | Solution in water |

| pH of Solution | Typically 7.0 - 7.5 | Typically 7.5 ±0.5 | 7.5 ±0.5 |

| Storage Conditions | -20°C or below | -20°C in the dark | -20°C |

| Short-term Stability | Stable at room temperature for short periods | Transportation at room temperature for up to 3 weeks | Short term exposure to ambient temperature possible |

| Long-term Stability | Stable for months to years when stored properly at -20°C | 24 months at -20°C in the dark | 12 months at -20°C |

| Spectroscopic Properties | Not applicable (unlabeled) | Not applicable (unlabeled) | λexc: 492 nm, λem: 517 nm, ε: 83.0 L mmol⁻¹ cm⁻¹ (Tris-HCl pH 7.5) |

Stability of this compound

The stability of this compound in solution is crucial for its reliable performance in enzymatic reactions. Like other deoxynucleoside triphosphates, this compound is susceptible to hydrolysis, particularly at acidic pH. The triphosphate linkage can be cleaved to produce dideoxyuridine 5'-diphosphate (ddUDP) and inorganic phosphate, or further to dideoxyuridine 5'-monophosphate (ddUMP).

-

pH Stability : this compound is most stable in a slightly alkaline buffer, typically around pH 7.0 to 8.5. Acidic conditions (pH < 7) can lead to an increased rate of hydrolysis of the triphosphate chain.

-

Temperature Stability : For long-term storage, this compound solutions should be kept frozen at -20°C or below. Repeated freeze-thaw cycles should be avoided as they can lead to degradation. When in use, solutions should be kept on ice. Elevated temperatures, such as those used in the denaturation step of PCR, can also contribute to the degradation of ddNTPs, although they are generally stable enough for the duration of typical enzymatic reactions.

Experimental Protocols

The primary application of this compound is as a chain-terminating substrate for DNA polymerases in methods such as Sanger sequencing and related techniques.

Sanger DNA Sequencing (Chain-Termination Method)

This protocol outlines the basic steps for manual Sanger sequencing using this compound.

Materials:

-

Single-stranded DNA template

-

Sequencing primer (complementary to the region 3' of the sequence of interest)

-

DNA polymerase (e.g., Klenow fragment of E. coli DNA polymerase I or a thermostable polymerase)

-

Deoxynucleoside triphosphates (dATP, dCTP, dGTP, dTTP)

-

2',3'-Dideoxyuridine 5'-triphosphate (this compound)

-

Three other dideoxynucleoside triphosphates (ddATP, ddCTP, ddGTP)

-

Reaction buffer (appropriate for the DNA polymerase)

-

Stop solution (e.g., formamide, EDTA, and a tracking dye)

-

Polyacrylamide gel for electrophoresis

-

Autoradiography film or fluorescent imaging system

Methodology:

-

Reaction Setup: Prepare four separate reaction tubes, labeled 'A', 'C', 'G', and 'T'. To each tube, add the single-stranded DNA template, the sequencing primer, DNA polymerase, and a mixture of all four dNTPs.

-

Addition of ddNTPs: To the 'A' tube, add ddATP. To the 'C' tube, add ddCTP. To the 'G' tube, add ddGTP. To the 'T' tube, add this compound. The concentration of the ddNTP should be carefully optimized to be approximately 1/100th of the concentration of the corresponding dNTP.

-

Enzymatic Reaction: Incubate the reactions at the optimal temperature for the DNA polymerase being used. This allows the polymerase to synthesize new DNA strands complementary to the template.

-

Chain Termination: During synthesis, the polymerase will occasionally incorporate a ddNTP instead of its corresponding dNTP. When a ddNTP is incorporated, the chain elongation is terminated. This results in a population of DNA fragments of varying lengths, each ending with a specific dideoxynucleotide.

-

Denaturation and Gel Electrophoresis: Add a stop solution to each reaction to terminate the enzymatic activity and denature the DNA fragments. Load the contents of each of the four tubes into separate lanes of a high-resolution denaturing polyacrylamide gel.

-

Sequence Determination: After electrophoresis, the gel is visualized (e.g., by autoradiography if a radiolabeled primer or dNTP was used, or by fluorescence if fluorescently labeled ddNTPs were used). The DNA sequence is read from the bottom of the gel upwards, with the lane in which a band appears indicating the identity of the terminal nucleotide.

PCR-based Labeling with this compound

This protocol describes the terminal labeling of a PCR product using a fluorescently labeled this compound and a terminal deoxynucleotidyl transferase (TdT).

Materials:

-

Purified PCR product

-

Terminal deoxynucleotidyl transferase (TdT)

-

Fluorescently labeled this compound (e.g., FAM-ddUTP, Cy3-ddUTP)

-

TdT reaction buffer

-

Nuclease-free water

Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine the purified PCR product, TdT reaction buffer, and nuclease-free water to the desired final volume.

-

Addition of Labeled this compound: Add the fluorescently labeled this compound to the reaction mixture. The final concentration will need to be optimized based on the specific this compound and the amount of PCR product.

-

Enzymatic Reaction: Add the terminal deoxynucleotidyl transferase (TdT) to the reaction mixture. TdT is a template-independent DNA polymerase that will add the labeled this compound to the 3' ends of the PCR product.

-

Incubation: Incubate the reaction at 37°C for a sufficient amount of time (e.g., 30-60 minutes) to allow for the labeling reaction to proceed.

-

Inactivation: Inactivate the TdT enzyme by heating the reaction to 70°C for 10 minutes.

-

Purification: The labeled PCR product can be purified from unincorporated labeled this compound using a suitable method, such as spin column chromatography or ethanol precipitation.

-

Analysis: The labeled PCR product can then be visualized and analyzed using a fluorescent imager or other appropriate detection method.

Visualizations of Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the logical flow of the experimental protocols described above.

Sanger Sequencing Workflow

Caption: Workflow for Sanger DNA sequencing using ddNTPs.

PCR Product Terminal Labeling Workflow

Caption: Workflow for 3'-end labeling of PCR products with this compound.

Conclusion

2',3'-Dideoxyuridine 5'-triphosphate is a cornerstone of modern molecular biology, with its utility deeply rooted in its fundamental chemical property as a DNA chain terminator. Its application in Sanger sequencing revolutionized the field of genomics and continues to be a gold standard for sequence verification. The ability to modify this compound with various functional groups, such as fluorophores and reactive amines, has further expanded its utility in a wide range of research applications, from DNA labeling to the study of protein-DNA interactions. A thorough understanding of its chemical properties, including its stability and reactivity, is paramount for its effective and reliable use in the laboratory. This guide provides the essential information for researchers to confidently incorporate this compound into their experimental designs and to further innovate in the ever-evolving field of molecular science.

An In-depth Technical Guide to the Stability of ddUTP in Solution

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the factors influencing the stability of 2',3'-dideoxyuridine 5'-triphosphate (ddUTP) in aqueous solutions. Understanding the stability of this compound is critical for its effective use in research and therapeutic applications, particularly in the context of its role as a chain terminator in DNA synthesis. This document outlines the primary degradation pathways, summarizes key stability data, provides detailed experimental protocols for stability assessment, and visualizes relevant metabolic and experimental workflows.

Introduction to this compound Stability

2',3'-dideoxyuridine 5'-triphosphate (this compound) is a dideoxynucleoside triphosphate analog that lacks the 3'-hydroxyl group on the deoxyribose sugar. This structural feature makes it a potent chain terminator of DNA synthesis, as it prevents the formation of a phosphodiester bond with the next incoming deoxynucleoside triphosphate (dNTP). The stability of this compound in solution is paramount for its application in techniques like Sanger sequencing and as a component in antiviral therapies.

The primary mechanism of degradation for nucleoside triphosphates like this compound in aqueous solution is hydrolysis. This process can be influenced by several factors, most notably pH, temperature, and the presence of enzymatic activities. Hydrolysis typically involves the cleavage of the phosphoanhydride bonds of the triphosphate chain, leading to the formation of ddUDP (diphosphate), ddUMP (monophosphate), and ultimately dideoxyuridine.

Quantitative Stability Data

While specific kinetic data for the hydrolysis of this compound is not extensively available in peer-reviewed literature, the stability of other deoxynucleoside triphosphates (dNTPs) provides a reasonable proxy for understanding its behavior. The triphosphate chain is the most labile part of the molecule.

Table 1: General Stability of dNTP Solutions Under Various Storage Conditions

| Storage Temperature (°C) | pH | Stability | Expected Shelf Life |

| -20 | 7.5 - 8.2 | High | >12 months[1][2][3][4] |

| 4 | 7.5 - 8.2 | Moderate | Up to 1 week[5] |

| Ambient | 7.5 - 8.2 | Low | Short-term exposure (up to 1 week cumulative) possible[1][3][4] |

Table 2: Influence of pH on dNTP Stability in Aqueous Solution

| pH Range | General Effect on Stability | Primary Degradation Products |

| Acidic (< 7.0) | Decreased stability due to acid-catalyzed hydrolysis. | dNDPs, dNMPs[6] |

| Neutral (7.0 - 8.0) | Relatively stable, suitable for most applications. | dNDPs, dNMPs |

| Alkaline (> 8.0) | Increased stability, with an optimum around pH 8-10.[6] | dNDPs, dNMPs |

Note: The data in these tables are generalized from information on dNTPs and commercially available this compound solutions. Empirical determination of this compound stability for specific applications is highly recommended.

Experimental Protocols for Stability Assessment

A stability-indicating analytical method is crucial for accurately determining the degradation of this compound. High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose.

Stability-Indicating HPLC Method

Objective: To separate and quantify this compound from its potential degradation products (ddUDP, ddUMP, and dideoxyuridine).

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 2.6 µm particle size)

Reagents:

-

This compound standard

-

Potassium phosphate monobasic (KH₂PO₄)

-

Potassium hydroxide (KOH)

-

Tetrabutylammonium bromide (TBA-Br)

-

Acetonitrile (ACN), HPLC grade

-

Ultrapure water

Mobile Phase Preparation:

-

Buffer A (e.g., 200 mM KH₂PO₄, pH adjusted to 5.6 with KOH): Prepare a stock solution and filter.

-

Buffer B (Acetonitrile): HPLC grade.

-

Buffer C (e.g., 70 mM TBA-Br): Prepare a stock solution and filter.

Chromatographic Conditions (Isocratic):

-

Mobile Phase: A mixture of Buffer A, B, and C (e.g., 38-39% A, ~6% B, 20% C, with the remainder being water). The exact composition may require optimization.

-

Flow Rate: 1.2 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 262 nm

-

Injection Volume: 10 µL

Sample Preparation:

-

Prepare a stock solution of this compound in the desired buffer (e.g., Tris-HCl, PBS) at a known concentration.

-

For forced degradation studies, subject aliquots of the this compound solution to stress conditions (see section 3.2).

-

At specified time points, take a sample and dilute it with the mobile phase to an appropriate concentration for HPLC analysis.

Forced Degradation Study Protocol

Objective: To accelerate the degradation of this compound to identify potential degradation products and pathways, and to demonstrate the specificity of the analytical method.

Stress Conditions:

-

Acid Hydrolysis: Incubate this compound solution in 0.1 M HCl at 60°C.

-

Base Hydrolysis: Incubate this compound solution in 0.1 M NaOH at 60°C.

-

Oxidative Degradation: Treat this compound solution with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Incubate this compound solution at an elevated temperature (e.g., 70°C) in a neutral buffer.

Procedure:

-

Prepare solutions of this compound under each of the stress conditions.

-

At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each solution.

-

Neutralize the acid and base-stressed samples.

-

Analyze all samples by the stability-indicating HPLC method to monitor the decrease in the this compound peak and the appearance of degradation product peaks.

Visualizations

Metabolic Pathway of Uracil-Containing Deoxynucleotides

The cellular metabolism of this compound is closely linked to the pathways of other uracil-containing deoxynucleotides. While this compound is not a natural substrate for many of these enzymes, understanding this context is important. The primary "pathway" for this compound in a biological context is its action as a chain terminator.

Caption: Metabolic context of this compound and its action as a DNA chain terminator.

Experimental Workflow for this compound Stability Assessment

The following diagram illustrates a typical workflow for conducting a comprehensive stability study of this compound in solution.

Caption: A generalized workflow for assessing the stability of this compound.

Conclusion

References

- 1. Human 2′-Deoxynucleoside 5′-Phosphate N-Hydrolase 1: Mechanism of 2′-Deoxyuridine 5′-Monophosphate Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. forced degradation study: Topics by Science.gov [science.gov]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enzymatic and chemical stability of 2',3'-dideoxy-2',3'-didehydropyrimidine nucleosides: potential anti-acquired immunodeficiency syndrome agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 6. eCFR :: 40 CFR 796.3500 -- Hydrolysis as a function of pH at 25 °C. [ecfr.gov]

The Core Principles of Sanger Sequencing: An In-depth Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational principles of Sanger sequencing, a cornerstone of molecular biology that continues to be a gold standard for DNA sequence validation. We will delve into the core mechanism involving dideoxyuridine triphosphate (ddUTP) and other chain-terminating dideoxynucleotides, present detailed experimental protocols, and offer insights into data analysis and quality control.

Foundational Principle: Chain Termination Chemistry

Sanger sequencing, also known as the chain-termination method, relies on the enzymatic synthesis of a DNA strand complementary to a single-stranded template.[1][2] The process is initiated at a specific site by a short oligonucleotide primer. The reaction mixture contains the four standard deoxynucleotide triphosphates (dNTPs: dATP, dGTP, dCTP, and dTTP) and a DNA polymerase. Crucially, a small amount of one of four dideoxynucleotide triphosphates (ddNTPs: ddATP, ddGTP, ddCTP, or ddTTP) is included in each of four separate reactions in the classic method.[3]

These ddNTPs lack the 3'-hydroxyl group necessary for the formation of a phosphodiester bond with the next incoming nucleotide.[2] Consequently, when a ddNTP is incorporated into the growing DNA strand, the extension is terminated.[4] The result is a collection of DNA fragments of varying lengths, each ending with a specific ddNTP.

In modern automated Sanger sequencing, all four ddNTPs, each labeled with a different fluorescent dye, are included in a single reaction.[4] This allows for the simultaneous generation of all chain-terminated fragments.

Quantitative Parameters for Sanger Sequencing

The success of a Sanger sequencing experiment is highly dependent on the precise concentration and ratio of its components. The following tables summarize key quantitative data for optimal results.

Table 1: Recommended DNA Template and Primer Concentrations

| Template Type | Size | Recommended Concentration | Primer Concentration |

| Plasmid/Cosmid | 3 - 10 kb | 100 - 200 ng/µL | 3.2 pmol/µL (3.2 µM) |

| PCR Product | 100 - 200 bp | 1 - 3 ng/µL | 3.2 pmol/µL (3.2 µM) |

| PCR Product | 200 - 500 bp | 3 - 10 ng/µL | 3.2 pmol/µL (3.2 µM) |

| PCR Product | 500 - 1000 bp | 5 - 20 ng/µL | 3.2 pmol/µL (3.2 µM) |

| PCR Product | > 1000 bp | 20 - 50 ng/µL | 3.2 pmol/µL (3.2 µM) |

Source: Adapted from various university core facility guidelines.

Table 2: Key Performance Metrics of Sanger Sequencing

| Metric | Typical Value | Notes |

| Accuracy Rate | >99.99%[1][5][6] | Considered the "gold standard" for sequence validation.[1] |

| Read Length | 500 - 900 bp[7] | The first 15-40 bases can be of lower quality.[8] |

| Error Rate | As low as 0.001%[5][9] | Significantly lower than next-generation sequencing methods.[9] |

Detailed Experimental Protocols

This section provides a step-by-step guide to the key experimental stages of Sanger sequencing.

DNA Template Preparation

High-quality template DNA is crucial for successful sequencing.

Protocol 1: PCR Product Purification using a Spin Column Kit

This protocol is suitable for cleaning up PCR products before cycle sequencing.

-

Add Binding Buffer: Add 5 volumes of binding buffer (typically containing guanidine hydrochloride) to 1 volume of the PCR reaction. Mix thoroughly.

-

Bind DNA: Transfer the mixture to a spin column placed in a collection tube. Centrifuge at >10,000 x g for 1 minute. Discard the flow-through.

-

Wash: Add 700 µL of wash buffer (typically containing ethanol) to the column. Centrifuge at >10,000 x g for 1 minute. Discard the flow-through.

-

Repeat Wash: Repeat the wash step.

-

Dry Column: Centrifuge the empty column at >10,000 x g for 1-2 minutes to remove any residual ethanol.

-

Elute DNA: Place the column in a clean 1.5 mL microcentrifuge tube. Add 30-50 µL of elution buffer (or sterile water) to the center of the membrane. Let it stand for 1 minute at room temperature.

-

Collect DNA: Centrifuge at >10,000 x g for 1 minute to elute the purified DNA.

Cycle Sequencing Reaction

This protocol outlines the setup for the chain-termination reaction.

-

Prepare Reaction Mix: In a PCR tube, prepare the following reaction mixture on ice:

| Component | Volume | Final Concentration |

| Purified PCR Product or Plasmid DNA | X µL | See Table 1 |

| Sequencing Primer | 1 µL | 3.2 pmol |

| Sequencing Reaction Mix (e.g., BigDye™ Terminator) | 1-2 µL | - |

| Deionized Water | to 10 µL | - |

-

Thermal Cycling: Perform cycle sequencing using the following conditions:

| Step | Temperature | Time | Cycles |

| Initial Denaturation | 96°C | 1 minute | 1 |

| Denaturation | 96°C | 10 seconds | 25-30 |

| Annealing | 50-60°C | 5 seconds | 25-30 |

| Extension | 60°C | 4 minutes | 25-30 |

| Final Extension | 72°C | 1 minute | 1 |

| Hold | 4°C | ∞ | - |

Note: The annealing temperature should be optimized based on the primer's melting temperature (Tm).

Post-Reaction Cleanup

This step removes unincorporated dye terminators and salts that can interfere with capillary electrophoresis.

Protocol 2: Ethanol/EDTA Precipitation

-

Add EDTA: To the 10 µL sequencing reaction, add 2 µL of 125 mM EDTA.

-

Add Ethanol: Add 25 µL of 100% ethanol.

-

Mix: Mix thoroughly by vortexing or pipetting.

-

Precipitate: Incubate at room temperature for 15 minutes to precipitate the DNA fragments.

-

Pellet DNA: Centrifuge at 14,000 x g for 20-30 minutes at 4°C.

-

Remove Supernatant: Carefully aspirate and discard the supernatant without disturbing the pellet.

-

Wash with Ethanol: Add 100 µL of 70% ethanol. Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Remove Supernatant: Carefully aspirate and discard the supernatant.

-

Dry Pellet: Air-dry the pellet for 10-15 minutes at room temperature or in a vacuum centrifuge.

-

Resuspend: Resuspend the pellet in 10-20 µL of Hi-Di™ Formamide.

Capillary Electrophoresis and Data Analysis

The purified, fluorescently labeled DNA fragments are separated by size with single-base resolution using capillary electrophoresis.[2] As the fragments migrate through a polymer-filled capillary, a laser excites the dyes, and a detector records the emitted fluorescence.[10] The data is then processed by sequencing analysis software to generate a chromatogram, which displays the fluorescent peaks corresponding to each nucleotide in the sequence.[11]

Data Quality Control:

-

Quality Values (QV): Each base call is assigned a QV, which is a logarithmic measure of the probability of an incorrect base call. A QV of 20 indicates a 1 in 100 chance of error (99% accuracy).[12]

-

Chromatogram Analysis: Visual inspection of the chromatogram is essential to assess the quality of the data. Look for well-defined, evenly spaced peaks with minimal background noise.[13]

Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate the key processes in Sanger sequencing.

Caption: Overall workflow of a typical Sanger sequencing experiment.

Caption: The mechanism of chain termination in Sanger sequencing.

References

- 1. cd-genomics.com [cd-genomics.com]

- 2. youtube.com [youtube.com]

- 3. youtube.com [youtube.com]

- 4. FAQs Sanger Sequencing [eurofinsgenomics.eu]

- 5. geneticeducation.co.in [geneticeducation.co.in]

- 6. Sanger sequencing: Process and applications | Abcam [abcam.com]

- 7. Sanger sequencing - Wikipedia [en.wikipedia.org]

- 8. Guidelines for Sanger sequencing and molecular assay monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Methods to improve the accuracy of next-generation sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. unsw.edu.au [unsw.edu.au]

- 12. blog.genewiz.com [blog.genewiz.com]

- 13. m.youtube.com [m.youtube.com]

exploratory uses of ddUTP in molecular biology

An In-depth Technical Guide to the Exploratory Uses of 2',3'-Dideoxyuridine 5'-Triphosphate (ddUTP) in Molecular Biology

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',3'-Dideoxyuridine 5'-Triphosphate (this compound) is a synthetic analog of the natural deoxynucleotide, deoxyuridine triphosphate (dUTP). Structurally, this compound lacks the hydroxyl group at the 3' position of the deoxyribose sugar. This modification is the cornerstone of its utility in molecular biology. When a DNA polymerase incorporates this compound into a growing DNA strand, the absence of the 3'-hydroxyl group prevents the formation of a phosphodiester bond with the next incoming nucleotide, leading to the termination of DNA chain elongation. This property of chain termination, along with the ability to be modified with various labels, makes this compound a versatile tool in a range of exploratory applications, from detecting programmed cell death to elucidating DNA sequences and inhibiting viral replication. This technical guide provides a comprehensive overview of the core exploratory uses of this compound, complete with detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key workflows and pathways.

Core Applications of this compound

The unique properties of this compound have been harnessed in several key molecular biology techniques:

-

Detection of Apoptosis (TUNEL Assay): Labeled this compound is a critical reagent in the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay, a widely used method for detecting DNA fragmentation, a hallmark of late-stage apoptosis.

-

DNA Labeling: this compound derivatives, conjugated to molecules such as biotin, digoxigenin, or fluorescent dyes, are used for non-radioactive labeling of DNA at the 3'-terminus.

-

Chain Termination Sequencing (Sanger Sequencing): As a chain-terminating nucleotide, this compound plays a role in the Sanger sequencing method to determine the sequence of DNA.

-

Inhibition of Viral Enzymes: this compound and its analogs can act as potent inhibitors of viral reverse transcriptases, a property that is central to the development of antiviral therapeutics.

Detection of Apoptosis: The TUNEL Assay

The TUNEL assay is a method for detecting DNA fragmentation by labeling the 3′-hydroxyl termini in the DNA breaks generated during apoptosis.[1] The assay relies on the enzyme Terminal deoxynucleotidyl transferase (TdT), which catalyzes the attachment of labeled deoxynucleotides, including derivatives of this compound, to the 3'-hydroxyl end of DNA strand breaks.[2]

Signaling Pathway of Apoptosis Leading to DNA Fragmentation

Experimental Workflow for TUNEL Assay

Detailed Experimental Protocol: Fluorescent TUNEL Assay

This protocol is adapted for adherent cells in a 96-well plate.[3]

Materials:

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde in PBS (Fixative)

-

0.25% Triton™ X-100 in PBS (Permeabilization Reagent)

-

TdT Reaction Buffer

-

TdT Enzyme

-

Fluorescently labeled this compound (e.g., FITC-ddUTP)

-

DNase I (for positive control)

-

Deionized water

-

3% Bovine Serum Albumin (BSA) in PBS

Procedure:

-

Cell Fixation and Permeabilization:

-

Remove media from cells and wash once with PBS.

-

Add a sufficient volume of 4% paraformaldehyde to cover the samples and incubate for 15 minutes at room temperature.

-

Wash the cells 2-3 times with PBS.

-

Add permeabilization reagent (0.25% Triton™ X-100 in PBS) to cover the samples and incubate for 20 minutes at room temperature.[3]

-

Wash the cells 2-3 times with PBS.

-

-

Positive Control Preparation:

-

Prepare a DNase I solution according to the manufacturer's instructions.

-

Add 100 µL of the DNase I solution to the positive control wells and incubate for 30 minutes at room temperature to induce DNA strand breaks.[3]

-

Wash once with deionized water.

-

-

TUNEL Reaction:

-

Add 100 µL of TdT reaction buffer to each sample and incubate for 10 minutes at room temperature.[3]

-

Prepare the TdT reaction cocktail containing TdT enzyme and fluorescently labeled this compound according to the manufacturer's recommendations.

-

Remove the TdT reaction buffer and add 100 µL of the TdT reaction cocktail to each sample.

-

Incubate for 60 minutes at 37°C in a humidified chamber.[3]

-

-

Washing and Visualization:

-

Wash the samples twice with 3% BSA in PBS.

-

Visualize the fluorescent signal using a fluorescence microscope or flow cytometer. Apoptotic cells will exhibit a strong fluorescent signal.

-

3'-End DNA Labeling

Terminal deoxynucleotidyl transferase (TdT) can be used to add one or more labeled this compound molecules to the 3'-hydroxyl terminus of a DNA molecule in a template-independent manner.[4] This is a versatile method for generating probes for various applications.

Experimental Workflow for 3'-End Labeling

Detailed Experimental Protocol: 3'-End Labeling with Biotin-ddUTP

This protocol is a general guideline for labeling single-stranded DNA oligonucleotides.

Materials:

-

Single-stranded DNA oligonucleotide (20-100 bp)

-

Terminal Deoxynucleotidyl Transferase (TdT)

-

5x TdT Reaction Buffer

-

Biotin-11-ddUTP

-

0.5 M EDTA, pH 8.0

-

PCR-grade water

Procedure:

-

Reaction Setup:

-

On ice, combine the following in a microcentrifuge tube in the order listed:

-

PCR-grade H₂O to a final volume of 50 µL

-

10 µL of 5x TdT Reaction Buffer

-

5 pmol of ssDNA oligonucleotide

-

5 µL of 10 µM Biotin-11-ddUTP working solution

-

1.5 µL of TdT (1.5 U/µL)

-

-

Mix the reaction gently by pipetting. Do not vortex.

-

-

Incubation:

-

Incubate the reaction mixture for 30 minutes at 37°C.[5]

-

-

Reaction Termination:

-

Stop the reaction by adding 1 µL of 0.5 M EDTA, pH 8.0.[5]

-

The labeled oligonucleotide can be stored at -20°C for long-term storage.

-

-

Purification (Optional):

-

The labeled DNA can be purified from unincorporated biotin-ddUTP using methods such as ethanol precipitation or spin column chromatography.

-

Inhibition of HIV Reverse Transcriptase

2',3'-dideoxynucleoside triphosphates (ddNTPs), including this compound, are potent inhibitors of human immunodeficiency virus (HIV) reverse transcriptase.[6] These molecules act as chain terminators during the reverse transcription of the viral RNA genome into DNA, thus preventing viral replication. The nucleoside form, 2',3'-dideoxyuridine, has been shown to be inhibitory to HIV-1 proviral DNA synthesis in macrophages.

Mechanism of HIV Reverse Transcriptase Inhibition by this compound

References

- 1. Rolling circle amplification with fluorescently labeled dUTP-balancing the yield and degree of labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]

- 3. Expanding the chemical functionality of DNA nanomaterials generated by rolling circle amplification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. DNA labeling by nick translation_çç©æ¢ç´¢ [biodiscover.com]

- 6. Computational Modeling Study of the Molecular Basis of dNTP Selectivity in Human Terminal Deoxynucleotidyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for ddUTP in Terminal Transferase Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction